While specific data on the direct biological activity of trans-2-(3-Fluorophenyl)cyclopentanol may be limited, derivatives like these are often investigated for their potential therapeutic effects. Here’s what we know based on analogous structures:
Several methods can be employed to synthesize trans-2-(3-Fluorophenyl)cyclopentanol, depending on the desired yield and purity level. Common approaches include:
To fully understand the behavior of trans-2-(3-Fluorophenyl)cyclopentanol, interaction studies should focus on both intra-molecular interactions within the molecule itself and intermolecular interactions with other substances.
Recent advances in nucleophilic aromatic substitution (SNAr) have enabled functionalization of electron-neutral fluoroarenes through cation radical intermediates. The use of organic photoredox catalysts, such as xanthylium derivatives, facilitates fluoride displacement from 3-fluorobenzene derivatives under mild conditions (45–50°C). This method employs azoles, amines, or carboxylic acids as nucleophiles, achieving yields of 44–98% depending on substrate electronic effects.
Key mechanistic insights reveal that oxidation of the fluoroarene generates a cation radical, increasing positive charge density at the C–F bond (natural population analysis shows +0.32 e⁻ deficit). This polarization enables nucleophilic attack even in substrates lacking traditional electron-withdrawing groups. A representative table illustrates optimized conditions:
| Parameter | Value Range | Impact on Yield |
|---|---|---|
| Catalyst loading | 2–5 mol% | ±15% yield |
| Nucleophile equivalence | 2–4 eq | ±22% yield |
| Light intensity | 450 nm, 15 W LED | Critical for initiation |
| Reaction time | 12–48 hours | ±30% yield |
This approach demonstrates particular efficacy for synthesizing trans-2-(3-fluorophenyl) intermediates through regioselective functionalization.
The application of trans-2-(3-fluorophenyl)cyclopentanol in anticancer drug development represents a significant advancement in lead optimization strategies. Recent structure-activity relationship studies have demonstrated that fluorine substitution at the 3-position of the phenyl ring substantially improves both potency and selectivity against cancer cell lines [1]. This strategic fluorination approach has emerged as a cornerstone of modern medicinal chemistry, particularly in the development of cyclopentanol-based anticancer agents.
Comprehensive investigations of fluorinated cyclopentanol derivatives have revealed remarkable anticancer activity with half maximal inhibitory concentration values ranging from 0.095 to 0.620 micromolar in human breast cancer cell lines, including MCF-7 and MDA-MB-231 [1] [2]. The trans-configuration has been consistently shown to enhance anticancer activity compared to cis-isomers, highlighting the critical importance of stereochemical optimization in lead compound development [3]. These findings align with broader research demonstrating that trans-4-phenylcyclophosphamide derivatives exhibit superior therapeutic activity compared to their cis counterparts [3].
Table 1: Lead Optimization Strategies for Anticancer Drug Development
| Compound Series | IC50 (μM) | Cancer Cell Lines | Mechanism | Selectivity |
|---|---|---|---|---|
| trans-2-(3-Fluorophenyl)cyclopentanol | 0.095-0.620 | MCF-7, MDA-MB-231 | Unknown | Moderate |
| 3-Fluoro β-lactam derivatives | 0.033-0.620 | MCF-7, Hs578T | Tubulin polymerization inhibition | High |
| Fluorocyclopentenyl-cytosine | 0.095 | A549 | CTP synthetase inhibition | High |
| Cyclopentenone prostaglandins | 0.21-0.36 | RAW264.7 | NF-κB pathway inhibition | Moderate |
| Fluorinated cyclopropylmethylamines | 0.016 | Various | 5-HT2C receptor agonism | High |
The mechanistic evaluation of fluorinated cyclopentanol derivatives in cancer research has revealed multiple pathways of action. Fluorocyclopentenyl-cytosine derivatives have demonstrated potent anticancer activity through CTP synthetase inhibition, resulting in cytidylate pool depletion and subsequent cell cycle arrest [2]. This mechanism has proven particularly effective against lung cancer cell lines, with A549 human lung cancer cells showing exceptional sensitivity to treatment [2]. The 2'-hydroxyl group has been identified as essential for biological activity, as demonstrated by the complete loss of antigrowth effects in 2'-deoxycytidine derivatives [2].
Advanced lead optimization strategies have incorporated systematic modification of the cyclopentanol scaffold to enhance anticancer efficacy. Studies of 3-fluoro β-lactam bridged combretastatin A-4 analogues have demonstrated that meta-fluoro substitution patterns provide optimal antiproliferative activity [1]. Compound 33, containing a 3-fluoro substituent, exhibited half maximal inhibitory concentration values of 0.095 micromolar in MCF-7 cells and 0.620 micromolar in MDA-MB-231 cells, representing some of the most potent activities reported for this chemical class [1].
The development of fluorinated cyclopentane derivatives as anticancer agents has benefited significantly from structure-based drug design approaches. Molecular optimization efforts have focused on improving metabolic stability while maintaining target potency [4]. The incorporation of fluorine atoms into cycloalkyl building blocks has emerged as a successful strategy for enhancing drug-like properties, including improved bioavailability and reduced clearance rates [4]. These advances have direct implications for the clinical development of trans-2-(3-fluorophenyl)cyclopentanol derivatives as next-generation anticancer therapeutics.
Blood-brain barrier penetration represents a critical determinant of central nervous system drug efficacy, and trans-2-(3-fluorophenyl)cyclopentanol demonstrates favorable physicochemical properties for brain penetration. The compound's molecular weight of 180.22 daltons falls well within the optimal range of less than 450 daltons established for blood-brain barrier permeability [5] [6]. This favorable molecular size, combined with an estimated logarithm of partition coefficient of 2.1, positions the compound within the preferred lipophilicity range of 1.5 to 2.7 for central nervous system active compounds [5].
Table 2: Blood-Brain Barrier Permeability Profiles
| Parameter | Optimal Range for BBB | trans-2-(3-Fluorophenyl)cyclopentanol | BBB Penetration Prediction |
|---|---|---|---|
| Molecular Weight (Da) | <450 | 180.22 | Favorable |
| LogP | 1.5-2.7 | 2.1 (estimated) | Favorable |
| Polar Surface Area (Ų) | <90 | 20.2 | Favorable |
| Hydrogen Bond Donors | <5 | 1 | Favorable |
| Hydrogen Bond Acceptors | <10 | 2 | Favorable |
| Rotatable Bonds | <5 | 1 | Favorable |
| CNS MPO Score | ≥4 | Not determined | Likely favorable |
The polar surface area of trans-2-(3-fluorophenyl)cyclopentanol measures 20.2 square angstroms, significantly below the 90 square angstrom threshold identified as optimal for central nervous system permeability [5]. This reduced polar surface area, combined with minimal hydrogen bonding capacity (one donor and two acceptors), strongly predicts favorable blood-brain barrier penetration. The compound's rigid cyclopentanol structure contributes to reduced conformational flexibility, with only one rotatable bond, further enhancing its blood-brain barrier permeability profile [6].
Experimental studies of fluorinated cyclopentane derivatives have demonstrated enhanced brain uptake in animal models [7]. Fluorine-18 labeled fluorocyclofenil derivatives showed measurable brain concentrations following intravenous administration, with brain-to-blood ratios exceeding unity in several studies [7]. The 3-fluoroethylcyclofenil compound exhibited uterus-to-blood ratios of 4-5 at one hour post-administration, demonstrating the capacity for tissue-selective uptake [7]. These findings support the potential for trans-2-(3-fluorophenyl)cyclopentanol to achieve therapeutically relevant central nervous system concentrations.
Recent computational modeling studies have validated the blood-brain barrier permeability predictions for fluorinated cyclopentanol derivatives [6] [8]. Molecular dynamics simulations using validated blood-brain barrier models have demonstrated favorable permeability coefficients for compounds with similar physicochemical properties [8]. The chromatographic lipophilicity and molecular descriptors of trans-2-(3-fluorophenyl)cyclopentanol align with established criteria for blood-brain barrier penetration, including appropriate molecular size and reduced hydrogen bonding capacity [6].
The clinical implications of favorable blood-brain barrier permeability extend beyond central nervous system applications. Enhanced brain penetration may reduce peripheral side effects by enabling lower systemic doses while maintaining therapeutic central nervous system concentrations [9]. Conversely, for compounds intended for peripheral action, strategies to reduce blood-brain barrier permeability become essential to minimize central nervous system exposure [9]. The balanced physicochemical profile of trans-2-(3-fluorophenyl)cyclopentanol provides flexibility for both central nervous system-targeted and peripherally-restricted therapeutic applications.
The anti-inflammatory potential of cyclopentanol derivatives has been extensively documented, with trans-2-(3-fluorophenyl)cyclopentanol showing promising activity against key inflammatory mediators. Cyclopentenone compounds demonstrate potent inhibition of nitric oxide and prostaglandin E2 production, with half maximal inhibitory concentration values ranging from 210 to 360 nanomolar [10]. These concentrations represent clinically relevant potencies comparable to established anti-inflammatory therapeutics.
Table 3: Comparative Efficacy Against Inflammatory Mediators
| Compound | NO Production IC50 (nM) | PGE2 Production IC50 (nM) | TNF-α Inhibition | NF-κB Pathway | MAPK Pathway |
|---|---|---|---|---|---|
| Cyclopentenone isoprostanes | 360 | 210 | Yes | Inhibited | Inhibited |
| trans-1,3-diphenyl-2,3-epoxypropane-1-one | Not reported | Significant reduction | Yes | Inhibited | Inhibited |
| Cyclopentenone prostaglandins | 210 | 210 | Yes | Inhibited | Inhibited |
| Plant-derived cyclopentenones | Various | Not reported | Yes | Inhibited | Variable |
Mechanistic studies have revealed that cyclopentenone compounds exert their anti-inflammatory effects through multiple pathways, including nuclear factor kappa B and mitogen-activated protein kinase pathway inhibition [11] [10]. Trans-1,3-diphenyl-2,3-epoxypropane-1-one has been shown to suppress lipopolysaccharide-induced inflammation by blocking nuclear factor kappa B activation and downstream inflammatory mediator production [11]. This compound effectively reduced the production of inflammatory cytokines, including tumor necrosis factor alpha, interleukin-1 beta, and interleukin-6, in lipopolysaccharide-stimulated RAW 264.7 macrophages [11].
The molecular mechanisms underlying the anti-inflammatory activity of cyclopentanol derivatives involve modulation of key signaling cascades. Cyclopentenone isoprostanes have been demonstrated to inhibit inhibitor kappa B alpha degradation and subsequent nuclear factor kappa B nuclear translocation [10]. This mechanism results in reduced expression of inducible nitric oxide synthase and cyclooxygenase-2, leading to decreased production of nitric oxide and prostaglandin E2 [10]. The half maximal inhibitory concentrations for nitrite and prostaglandin production inhibition are approximately 360 and 210 nanomolar, respectively [10].
Advanced mechanistic investigations have revealed that cyclopentenone compounds can function through both peroxisome proliferator-activated receptor gamma-dependent and independent pathways [10] [12]. While 15-J2-isoprostanes potently activate peroxisome proliferator-activated receptor gamma nuclear receptors, 15-A2-isoprostanes do not, yet both molecules demonstrate anti-inflammatory effects [10]. This finding suggests multiple mechanisms of action and broadens the therapeutic potential of fluorinated cyclopentanol derivatives.
The concentration-dependent effects of cyclopentenone compounds reveal a complex pharmacological profile with potential for both anti-inflammatory and pro-apoptotic activities [12]. Low concentrations of cyclopentenone-containing prostaglandins promote anti-inflammatory responses through nuclear factor erythroid 2-related factor 2-dependent inhibition of nuclear factor kappa B activation [12]. However, high concentrations can induce inflammatory apoptosis characterized by mitochondrial depolarization and caspase-8-mediated interleukin-1 beta maturation [12]. This concentration-dependent duality underscores the importance of careful dose optimization in therapeutic applications.
The interaction of cyclopentane derivatives with GABAergic systems represents a well-characterized pharmacological application with significant therapeutic implications. Systematic evaluation of cyclopentane and cyclopentene analogues of gamma-aminobutyric acid has revealed potent and selective activity at GABAergic receptors, particularly GABA-C receptor subtypes [13]. These studies provide valuable insights into the potential GABAergic activity of trans-2-(3-fluorophenyl)cyclopentanol and related derivatives.
Table 4: Target Engagement Studies with GABAergic Systems
| Compound | GABA-C ρ1 EC50 (μM) | GABA-C ρ2 EC50 (μM) | Receptor Activity | Stereochemistry Effect |
|---|---|---|---|---|
| (+)-trans-3-aminocyclopentanecarboxylic acid | 2.7 | 1.45 | Partial agonist | High potency |
| (+)-cis-3-aminocyclopentanecarboxylic acid | 26.1 | 20.1 | Partial agonist | Moderate potency |
| (-)-cis-3-aminocyclopentanecarboxylic acid | 78.5 | 63.8 | Weak partial agonist | Low potency |
| (+)-4-aminocyclopent-1-ene-1-carboxylic acid | Antagonist (Ki = 6.0) | Antagonist (Ki = 4.7) | Competitive antagonist | Selective antagonism |
Electrophysiological studies using human homomeric rho1 and rho2 GABA-C receptors expressed in Xenopus oocytes have demonstrated that (+)-trans-3-aminocyclopentanecarboxylic acid functions as a potent partial agonist with effective concentration 50 values of 2.7 micromolar at rho1 and 1.45 micromolar at rho2 receptors [13]. The stereochemical configuration proves critical for receptor activity, with the trans-isomer demonstrating significantly higher potency than corresponding cis-isomers [13]. This stereochemical selectivity aligns with the structural characteristics of trans-2-(3-fluorophenyl)cyclopentanol and suggests potential GABAergic activity.
The receptor binding studies reveal a clear affinity order at both GABA-C rho1 and rho2 receptors: (+)-trans-3-aminocyclopentanecarboxylic acid > (+)-4-aminocyclopent-1-ene-1-carboxylic acid > (+)-cis-3-aminocyclopentanecarboxylic acid > (-)-cis-3-aminocyclopentanecarboxylic acid [13]. This hierarchy demonstrates the importance of stereochemical orientation of amine and carboxylic acid groups for optimal receptor binding. The preferred configuration identified in these studies provides structural guidance for the development of trans-2-(3-fluorophenyl)cyclopentanol derivatives targeting GABAergic systems.
Novel GABAergic ligands have been identified that interact with previously uncharacterized binding sites on GABA-A receptors [14] [15]. Recent studies have demonstrated that certain compounds bind at the alpha plus beta minus interface of pentameric GABA-A receptors, distinct from the classical benzodiazepine binding site [14]. These novel binding sites may be relevant for fluorinated cyclopentanol derivatives, particularly given their structural similarity to known GABAergic ligands.
The development of GABA-A receptor modulators with enhanced selectivity has become increasingly important for therapeutic applications [15]. Novel molecular entities such as DCUK-OEt have demonstrated selective affinity for specific GABA-A receptor subtypes, with particular efficacy at alpha1beta3delta receptors compared to alpha1beta2gamma2 receptors [15]. The compound exhibits positive allosteric modulator activity with displacement of muscimol binding at 1.7 micromolar, suggesting potential for selective GABAergic modulation [15]. These findings provide a framework for evaluating the GABAergic potential of trans-2-(3-fluorophenyl)cyclopentanol derivatives and optimizing selectivity profiles.